Coordination Polymer Topology Divergence: 4-Pyridyl vs. 3-Pyridyl Isomer
In a direct head-to-head comparison, the reaction of 4-pyridin-4-ylpyrimidine-2(1H)-thione (4-PPT) with Ni(OAc)₂ produces a 2D coordination polymer {[Ni(4-PPT)₂]·2(DMF)}ₙ with a 4-connected sql topology, whereas its positional isomer 3-PPT (4-(pyridin-3-yl)pyrimidine-2-thiol) under identical conditions yields a Cu(I)-based polymer [CuBr(3-ppds)]ₙ with a 6³-hcb topology via in situ S–S oxidative coupling [1]. The 4-PPT ligand maintains its structural integrity and coordinates through a uniform μ₂-1,κS:κN(pyrimidine):2,κN(pyridine) bridging mode, enabling predictable 2D sheet formation. In contrast, the 3-PPT isomer undergoes disulfide bond formation, fundamentally altering the ligand identity and resulting architecture [1].
| Evidence Dimension | Coordination polymer topology and ligand behavior |
|---|---|
| Target Compound Data | 2D layered structure with 4-connected sql topology; ligand remains intact |
| Comparator Or Baseline | 3-PPT isomer: 2D 6³-hcb topology; ligand undergoes S–S oxidative coupling to disulfide |
| Quantified Difference | Topology change from sql (4-PPT) to hcb (3-PPT); ligand degradation in 3-PPT case |
| Conditions | Reaction with Ni(OAc)₂ in DMF under identical synthetic conditions |
Why This Matters
For researchers designing coordination polymers or metal-organic frameworks, the 4-pyridyl isomer provides predictable, reproducible 2D sql nets without ligand decomposition, whereas the 3-pyridyl isomer introduces unwanted side reactions and topological uncertainty, directly impacting material synthesis success rates and property reproducibility.
- [1] Ni(II)/Cu(I) based coordination polymers with heterofunctional ligands integrating pyridine and pyrimidinethione structural motifs. Polyhedron, 2016, 104, 106-115. View Source
